

In Vivo Efficacy of LY294002 Hydrochloride: A Technical Guide for Researchers

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Compound of Interest

Compound Name: LY294002 hydrochloride

Cat. No.: B1662580

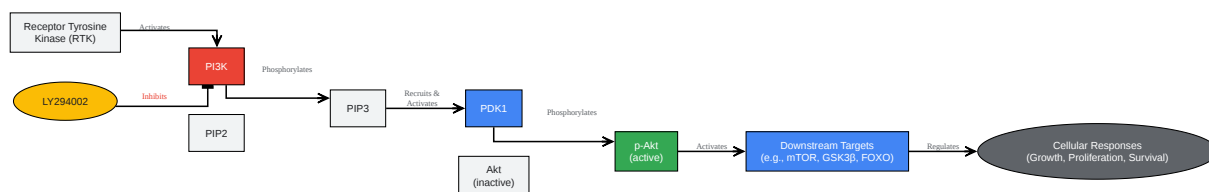
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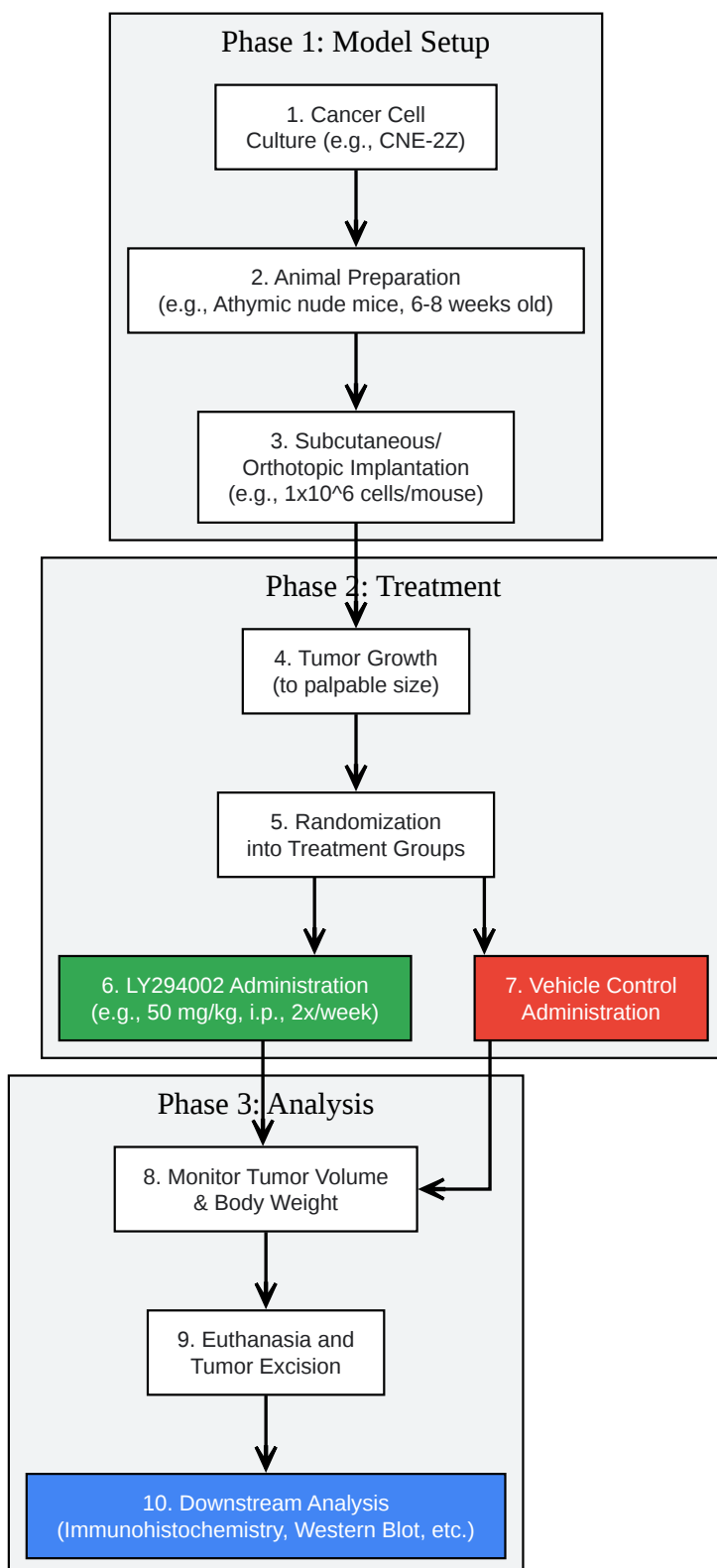
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo efficacy of **LY294002 hydrochloride**, a potent inhibitor of phosphoinositide 3-kinases (PI3Ks), in various animal models. LY294002 has been extensively studied for its anti-cancer and anti-inflammatory properties, primarily through its modulation of the critical PI3K/Akt signaling pathway.^{[1][2]} This document summarizes key quantitative data from preclinical studies, details experimental methodologies, and provides visual representations of the underlying signaling pathways and experimental workflows.

Core Mechanism of Action: The PI3K/Akt Signaling Pathway

LY294002 is a synthetic, cell-permeable, and reversible inhibitor of all class I PI3K isoforms (p110 α , p110 β , and p110 δ) with IC₅₀ values in the submicromolar range.^[3] It competitively binds to the ATP-binding site of the PI3K enzyme, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP₂) to phosphatidylinositol-3,4,5-trisphosphate (PIP₃).^[4] This inhibition blocks the activation of downstream effectors, most notably the serine/threonine kinase Akt (also known as protein kinase B or PKB).^[5] The PI3K/Akt pathway is a central regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.^[3] Its aberrant activation is a hallmark of many cancers and inflammatory diseases.^[6] By inhibiting this pathway, LY294002 can induce apoptosis, inhibit cell proliferation, and reduce inflammatory responses.^{[2][7][8]}





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